2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired compound . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) and the use of catalysts like acetic acid.
Chemical Reactions Analysis
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It has been studied for its interactions with biological targets, including enzymes and receptors, which could lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
2-phenyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: Contains a chlorine atom instead of bromine, which could affect its chemical properties and interactions with biological targets.
2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: The presence of a fluorine atom may enhance its stability and bioavailability compared to the bromine-containing compound.
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
InChI Key |
LOPRPQCEFSPKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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